(2S)-2-amino-4-methylpentanehydrazide hydrochloride
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Overview
Description
(2S)-2-amino-4-methylpentanehydrazide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its specific stereochemistry and the presence of both amino and hydrazide functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of (2S)-2-amino-4-methylpentanehydrazide hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Amino Group:
Hydrazide Formation: The hydrazide group is introduced through a reaction with hydrazine or its derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
(2S)-2-amino-4-methylpentanehydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The amino and hydrazide groups can participate in substitution reactions with suitable electrophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding acids or bases.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides).
Scientific Research Applications
(2S)-2-amino-4-methylpentanehydrazide hydrochloride has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-methylpentanehydrazide hydrochloride involves its interaction with specific molecular targets. The amino and hydrazide groups can form hydrogen bonds or covalent bonds with target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-2-amino-4-methylpentanehydrazide hydrochloride can be compared with other similar compounds, such as:
(2S)-2-amino-4-methylpentanoic acid: This compound lacks the hydrazide group, leading to different chemical properties and applications.
(2S)-2-amino-4-methylpentanehydrazide: The free base form of the compound, which may have different solubility and reactivity compared to the hydrochloride salt.
(2S)-2-amino-4-methylpentanehydrazide sulfate: Another salt form with potentially different pharmacokinetics and stability.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
83918-58-5 |
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Molecular Formula |
C6H16ClN3O |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylpentanehydrazide;hydrochloride |
InChI |
InChI=1S/C6H15N3O.ClH/c1-4(2)3-5(7)6(10)9-8;/h4-5H,3,7-8H2,1-2H3,(H,9,10);1H/t5-;/m0./s1 |
InChI Key |
ABKDNZAVUOWFDG-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NN)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NN)N.Cl |
Origin of Product |
United States |
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